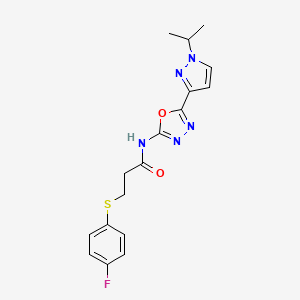

3-((4-fluorophenyl)thio)-N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)propanamide

Description

This compound features a 1,3,4-oxadiazole core linked to a 1-isopropylpyrazole moiety and a propanamide chain substituted with a 4-fluorophenylthio group. Its structural complexity combines heterocyclic motifs (oxadiazole, pyrazole) and fluorinated aromatic systems, which are common in pharmacologically active molecules.

Properties

IUPAC Name |

3-(4-fluorophenyl)sulfanyl-N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN5O2S/c1-11(2)23-9-7-14(22-23)16-20-21-17(25-16)19-15(24)8-10-26-13-5-3-12(18)4-6-13/h3-7,9,11H,8,10H2,1-2H3,(H,19,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVWXNBBZGCPRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((4-fluorophenyl)thio)-N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)propanamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the available literature on its biological activity, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

The compound's structure includes a 4-fluorophenyl thio group and a pyrazole moiety linked to an oxadiazole , which are known to enhance biological activity through various mechanisms. The presence of these functional groups is significant in determining the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds containing pyrazole and thiazole rings exhibit substantial antimicrobial properties. For instance, a study highlighted the in vitro antimicrobial evaluation of related pyrazole derivatives, reporting minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Staphylococcus epidermidis |

| 13 | 0.30 | Escherichia coli |

Anticancer Activity

The anticancer potential of similar compounds has also been explored. A study indicated that thiazole-bearing molecules demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity . The structure-activity relationship (SAR) analyses revealed that specific substitutions on the phenyl ring were crucial for enhancing anticancer efficacy.

Table 2: Cytotoxicity Data of Thiazole Derivatives

| Compound | IC50 (μg/mL) | Cancer Cell Line |

|---|---|---|

| 9 | 1.61 | Jurkat |

| 10 | 1.98 | HT-29 |

| 13 | <2.00 | A-431 |

The proposed mechanisms of action for these compounds include:

- Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of monoamine oxidases (MAOs), which are implicated in various neurodegenerative diseases .

- Disruption of Biofilm Formation : The ability to inhibit biofilm formation in bacterial pathogens enhances their effectiveness as antimicrobial agents .

- Induction of Apoptosis in Cancer Cells : Certain compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death .

Case Studies

In a notable case study, a derivative similar to the target compound was evaluated for its efficacy against multidrug-resistant strains of bacteria. The results showed that it not only inhibited bacterial growth but also reduced biofilm formation significantly, suggesting its potential use in treating chronic infections .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with oxadiazole and pyrazole derivatives exhibit significant antimicrobial properties. The presence of the thio group enhances the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics. Studies have shown that similar compounds demonstrate efficacy against various Gram-positive and Gram-negative bacteria.

Antioxidant Properties

Compounds containing the oxadiazole ring have been reported to possess antioxidant activities. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases. Preliminary assays suggest that this compound may exhibit antioxidant properties superior to traditional antioxidants like butylated hydroxytoluene (BHT) .

Anti-inflammatory Effects

The incorporation of pyrazole derivatives has been linked to anti-inflammatory effects in several studies. The compound may inhibit pathways involved in inflammation, providing potential therapeutic applications for conditions such as arthritis and other inflammatory diseases .

Neurological Applications

Research into similar compounds suggests potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems. This could lead to developments in treatments for conditions like depression or anxiety .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps may include:

- Formation of the oxadiazole ring.

- Introduction of the thio group via nucleophilic substitution.

- Final coupling with the isopropyl-pyrazole derivative.

The mechanism of action is likely multifaceted, involving interactions with specific enzymes or receptors relevant to its biological targets.

Case Studies

Several case studies have explored the efficacy of related compounds:

- A study on oxadiazole derivatives indicated that modifications at the phenyl ring significantly enhanced antimicrobial activity against resistant strains of bacteria.

- Another investigation into pyrazole-containing compounds demonstrated promising results in reducing inflammation markers in animal models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogs identified in the literature:

Key Observations:

- Core Heterocycle: The target compound’s 1,3,4-oxadiazole core is distinct from the thiadiazole in and the pyrazole in . Oxadiazoles are known for their electron-deficient nature, which can improve binding to enzymatic targets like kinases or proteases.

- Fluorinated Groups : The 4-fluorophenylthio group in the target compound provides electron-withdrawing effects similar to the 4-fluorophenyl in and , but the thioether linkage (S–C) may enhance radical scavenging or metal-binding properties compared to ethers (O–C).

- Substituent Effects : The isopropylpyrazole in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the methylthioethylpyrazole in (logP ~4.2) or the furyl group in (logP ~2.8). This balance may optimize membrane permeability.

Physicochemical Properties

- Melting Point : The target compound’s melting point is unreported, but analogs like (117–118°C) suggest moderate crystallinity, which could influence formulation stability.

- Solubility: The oxadiazole and fluorophenylthio groups likely render the compound poorly water-soluble, necessitating prodrug strategies or nanoparticle delivery systems.

Q & A

Basic: How can researchers optimize the synthesis of 3-((4-fluorophenyl)thio)-N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)propanamide?

Methodological Answer:

The compound’s synthesis involves multi-step reactions, including thioether formation, oxadiazole cyclization, and amide coupling. Key steps and conditions can be adapted from structurally similar compounds:

- Thioether Formation : React 4-fluorothiophenol with a propanamide precursor under basic conditions (e.g., K₂CO₃ in DMF at room temperature) to introduce the thioether moiety .

- Oxadiazole Cyclization : Use hydrazide intermediates and dehydrating agents (e.g., POCl₃ or H₂SO₄) to form the 1,3,4-oxadiazole ring .

- Amide Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) to link the pyrazole-oxadiazole moiety to the propanamide backbone .

Optimization Strategies:

| Parameter | Example Conditions | Impact on Yield |

|---|---|---|

| Solvent | DMF vs. THF | DMF improves solubility of intermediates |

| Temperature | Room temp vs. 60°C | Lower temps reduce side reactions |

| Catalyst | K₂CO₃ vs. NaOH | K₂CO₃ provides milder basicity |

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- HPLC/LC-MS : Confirm purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- NMR Spectroscopy : Assign signals for the fluorophenyl (¹⁹F NMR), pyrazole (¹H NMR δ 7.5–8.0 ppm), and oxadiazole (¹³C NMR δ 150–160 ppm) groups .

- X-ray Crystallography : Resolve bond angles (e.g., C-S-C in thioether: ~104°) and confirm stereochemistry .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound?

Methodological Answer:

SAR studies focus on varying substituents to enhance bioactivity. For example:

- Pyrazole Modifications : Replacing isopropyl with cyclopropyl () or thiophene () alters lipophilicity and target binding .

- Oxadiazole Substitutions : Introducing electron-withdrawing groups (e.g., -NO₂) may improve metabolic stability .

Example SAR Table:

| Modification | Biological Impact | Reference Compound |

|---|---|---|

| 4-Fluorophenyl → 4-Chlorophenyl | Increased antimicrobial activity | |

| Isopropyl → Cyclopropyl | Enhanced solubility |

Advanced: How can crystallographic data resolve contradictions in reported bioactivity?

Methodological Answer:

Discrepancies in bioactivity (e.g., inconsistent IC₅₀ values) may arise from polymorphic forms or solvent interactions. Strategies include:

- Single-Crystal Analysis : Compare hydrogen-bonding patterns (e.g., N-H···O in oxadiazole) across polymorphs .

- Docking Simulations : Map the compound’s conformation (e.g., dihedral angles of the thioether group) to target binding pockets .

Key Crystallographic Parameters:

| Parameter | Value | Significance |

|---|---|---|

| Bond Length (C-S) | 1.78 Å | Indicates strong σ-bond character |

| Torsion Angle (C-S-C) | 104° | Affects conformational flexibility |

Advanced: What mechanistic hypotheses explain its potential anticancer activity?

Methodological Answer:

Based on structural analogs (e.g., thiazole and pyrazole derivatives), potential mechanisms include:

- Kinase Inhibition : The oxadiazole moiety may compete with ATP in kinase binding pockets (e.g., EGFR or VEGFR) .

- ROS Induction : The thioether group could generate reactive oxygen species (ROS) in cancer cells .

Experimental Validation:

- Western Blotting : Measure phosphorylation levels of downstream kinases (e.g., ERK or AKT) .

- Flow Cytometry : Assess apoptosis via Annexin V/PI staining .

Advanced: How can researchers address conflicting solubility data in different solvents?

Methodological Answer:

Contradictions in solubility (e.g., DMSO vs. water) require systematic analysis:

- Hansen Solubility Parameters : Calculate HSP values to predict solvent compatibility .

- Co-solvency Studies : Test binary mixtures (e.g., DMSO:water 1:1) to enhance dissolution .

Example Solubility Profile:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 25.6 ± 1.2 |

| Water | <0.1 |

Advanced: What strategies enable selective functionalization of the oxadiazole ring?

Methodological Answer:

The oxadiazole’s electron-deficient nature allows regioselective reactions:

- Nucleophilic Substitution : React with amines at the C-2 position (e.g., SNAr mechanism) .

- Electrophilic Aromatic Substitution : Introduce halogens (e.g., Cl or Br) at the C-5 position using NBS .

Reaction Feasibility Table:

| Reaction Type | Reagents | Yield (%) |

|---|---|---|

| Bromination | NBS, AIBN | 65–70 |

| Amination | NH₃, CuI | 50–55 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.